

Fmoc-5-Hydroxy-D-tryptophan: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-5-Hydroxy-D-tryptophan*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-5-Hydroxy-D-tryptophan**, a key building block in peptide synthesis, particularly for the incorporation of modified tryptophan residues. This document details its chemical properties, outlines experimental protocols for its preparation and use, and presents its role as a precursor in significant biological signaling pathways.

Core Concepts

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the non-proteinogenic amino acid D-5-hydroxytryptophan. The N- α -amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group on the indole ring at the 5-position offers a site for further modification or can influence the biological activity and properties of the resulting peptide.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-5-Hydroxy-D-tryptophan** is provided below. This data is essential for its application in peptide synthesis and for its characterization.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₂ N ₂ O ₅	[1]
Molecular Weight	442.46 g/mol	[1]
Appearance	Solid	
Functional Groups	Fmoc, Hydroxy	[2]
Backbone Modification	D-amino acid analog	[2]
CAS Number	1353018-32-2	[2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Fmoc-5-Hydroxy-D-tryptophan** is not readily available in the public domain, a general method for the Fmoc protection of amino acids using Fmoc-succinimide (Fmoc-OSu) can be adapted. One study successfully protected commercially available 5-hydroxytryptophan (5-HTP) with Fmoc-succinimide[3].

General Synthesis of Fmoc-5-Hydroxy-D-tryptophan

This protocol is a generalized procedure based on established methods for Fmoc protection of amino acids. Optimization may be required for optimal yield and purity.

Materials:

- 5-Hydroxy-D-tryptophan
- 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water (H₂O)
- Diethyl ether

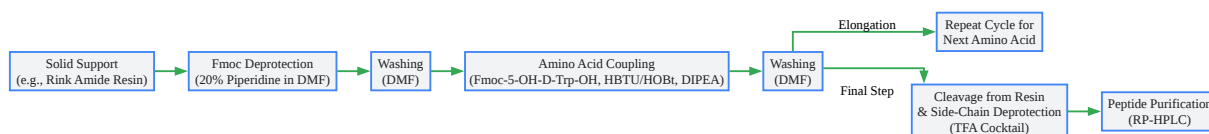
- Ethyl acetate
- Hexane
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution: Dissolve 5-Hydroxy-D-tryptophan in a 1:1 mixture of THF and a saturated aqueous solution of NaHCO_3 [4].
- Fmoc Protection: Slowly add Fmoc-succinamide to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC)[4].
- Reaction Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and adjust the pH to 9 with saturated aqueous NaHCO_3 . Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu[4].
- Acidification and Product Extraction: Acidify the aqueous layer to a pH of 1-2 with 1 M HCl. Extract the product, **Fmoc-5-Hydroxy-D-tryptophan**, with ethyl acetate[4].
- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO_4 or Na_2SO_4 [4].
- Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product[4].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of **Fmoc-5-Hydroxy-D-tryptophan** is in solid-phase peptide synthesis. The general workflow for incorporating this amino acid into a peptide chain is illustrated below.



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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data

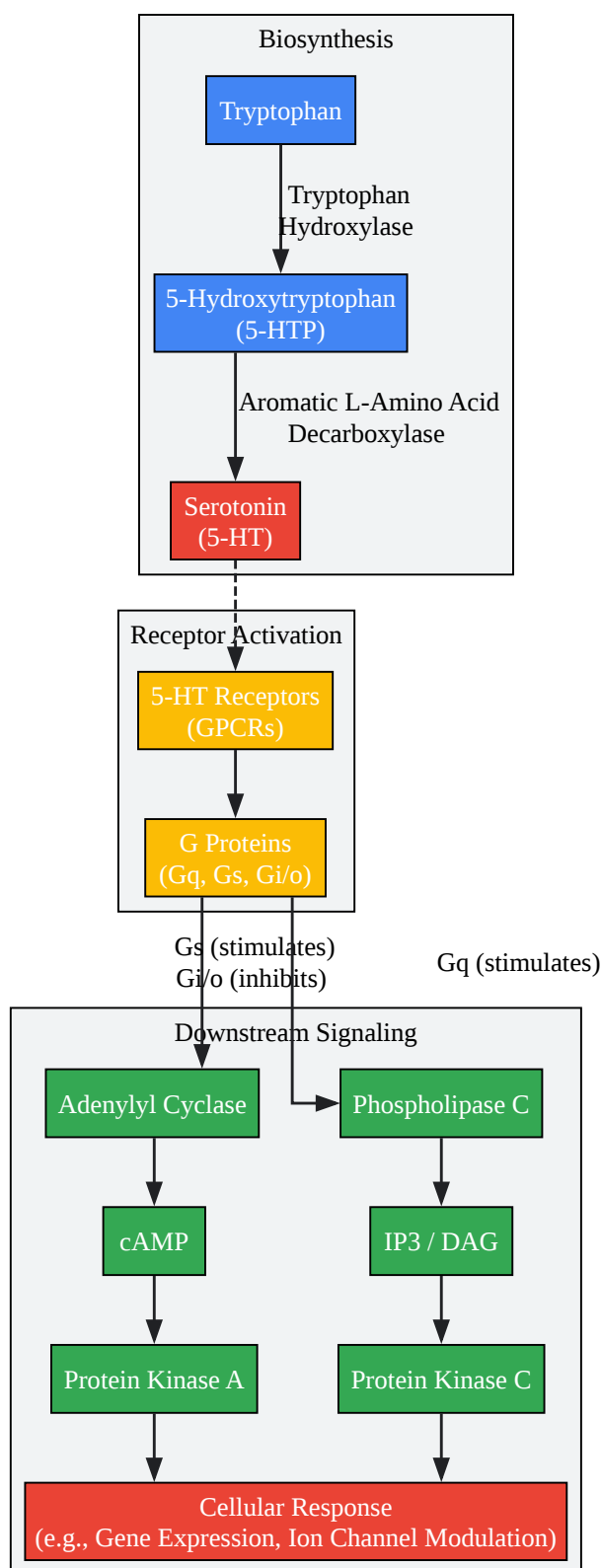
Quantitative data for the synthesis and characterization of **Fmoc-5-Hydroxy-D-tryptophan** is scarce in publicly available literature. The following table summarizes the available information.

Parameter	Value	Method	Reference
Yield (for L-enantiomer)	85%	Fmoc-protection with Fmoc-succinimide	[3]
Purity (for Fmoc-D-Trp(Boc)-OH)	≥ 99.5%	Chiral HPLC	[5]

Note: The provided yield is for the L-enantiomer, Fmoc-5-Hydroxy-L-tryptophan. The purity data is for a related compound, Fmoc-D-Trp(Boc)-OH, and is included for illustrative purposes as specific purity data for **Fmoc-5-Hydroxy-D-tryptophan** was not found.

Signaling Pathways

5-Hydroxytryptophan (5-HTP), the precursor to **Fmoc-5-Hydroxy-D-tryptophan**, is a crucial intermediate in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin plays a significant role in a wide range of physiological processes by activating a variety of cell surface receptors. The signaling pathway downstream of serotonin receptors is complex and multifaceted.



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Simplified overview of the serotonin signaling pathway.

This diagram illustrates the conversion of tryptophan to serotonin via 5-HTP and the subsequent activation of G-protein coupled serotonin receptors, leading to downstream signaling cascades that mediate various cellular responses. The incorporation of 5-hydroxy-D-tryptophan into peptides allows researchers to probe and potentially modulate these critical pathways.

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Phone: (601) 213-4426

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